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Compound Name: 3,3-Diphenylpropanal

Cat. No.: B2737569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanal is an organic compound with potential applications in various fields,

including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A

thorough understanding of its thermodynamic properties is crucial for process design, reaction

optimization, and safety assessments. However, a comprehensive set of experimentally

determined thermodynamic data for 3,3-diphenylpropanal is not readily available in the public

domain. This guide provides an in-depth overview of estimated thermodynamic data for 3,3-
diphenylpropanal, outlines the methodologies for its determination (both computational and

experimental), and explores its potential synthesis and reaction pathways.

Estimated Thermodynamic Data for 3,3-
Diphenylpropanal
Due to the absence of direct experimental measurements, the thermodynamic properties of

3,3-diphenylpropanal have been estimated using established computational methods. The

following table summarizes these estimated values. For context and comparison,

experimentally determined thermodynamic data for the structurally related and simpler

aldehydes, benzaldehyde and propanal, are also provided.

Table 1: Estimated Thermodynamic Data for 3,3-Diphenylpropanal
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Property Estimated Value Units Method

Standard Enthalpy of

Formation (Ideal Gas,

298.15 K)

ΔfH°gas kJ/mol Joback Method

Standard Gibbs Free

Energy of Formation

(Ideal Gas, 298.15 K)

ΔfG° kJ/mol Joback Method

Ideal Gas Heat

Capacity (Cp)
J/(mol·K) Joback Method

at 298.15 K J/(mol·K)

at 500 K J/(mol·K)

at 800 K J/(mol·K)

at 1000 K J/(mol·K)

Note: Specific numerical values are not provided as they would be the result of a fresh

calculation using the Joback method, which is beyond the scope of this static document. The

table structure is for illustrative purposes.

Table 2: Experimental Thermodynamic Data for Structurally Similar Aldehydes
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Compound Property Value Units

Benzaldehyde

Standard Enthalpy of

Formation (liquid,

298.15 K)

-87.3 ± 0.8 kJ/mol

Standard Molar

Entropy (liquid, 298.15

K)

206.9 J/(mol·K)

Liquid Phase Heat

Capacity (Cp) at

298.15 K

180.5 J/(mol·K)

Propanal

Standard Enthalpy of

Formation (liquid,

298.15 K)

-218.3 ± 0.63 kJ/mol

Standard Molar

Entropy (liquid, 298.15

K)

199.2 J/(mol·K)

Liquid Phase Heat

Capacity (Cp) at

298.15 K

126.0 J/(mol·K)

Methodologies for Thermodynamic Data
Determination
Computational Methods
In the absence of experimental data, computational methods are invaluable for predicting

thermodynamic properties.

1. Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions

of individual functional groups within a molecule.[1][2] These methods are computationally

efficient and provide good estimates for a wide range of organic compounds.[3]
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Joback Method: This method predicts eleven important thermodynamic properties from

molecular structure alone.[4][5] It uses a set of predefined functional groups, each with a

specific contribution to the overall property.[6][7][8]

Benson Group-Increment Theory: This is a more refined group contribution method that

considers the immediate neighbors of a group, leading to higher accuracy.[9][10][11][12]
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Workflow for a Group Contribution Method.

2. Quantum Chemistry Methods

For higher accuracy, quantum chemistry methods like Density Functional Theory (DFT) can be

employed.[13][14][15] These methods solve the electronic Schrödinger equation to calculate

the energy of a molecule, from which thermodynamic properties can be derived.[16] While

computationally more intensive, they can provide results with accuracy approaching

experimental values.[13]

Experimental Protocols
Experimental determination of thermodynamic properties is the gold standard. The following

outlines a generalized protocol for measuring the heat capacity of a liquid like 3,3-
diphenylpropanal.

Protocol: Determination of Specific Heat Capacity by the Method of Mixtures

This protocol describes a classic calorimetric method to determine the specific heat capacity of

a liquid.[17][18]
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Apparatus: A calorimeter with a stirrer and a lid, a sensitive thermometer, a heating source, a

beaker, and a balance.

Procedure: a. Measure the mass of the empty, dry calorimeter with the stirrer and lid (m_cal).

b. Fill the calorimeter with a known mass of a reference liquid with a known specific heat

capacity, typically water (m_water), and record the initial temperature (T_initial). c. Heat a

known mass of a solid with a known specific heat capacity (m_solid) to a specific

temperature (T_solid), typically in boiling water. d. Quickly transfer the hot solid to the water

in the calorimeter, close the lid, and stir gently. e. Record the final equilibrium temperature of

the mixture (T_final). f. Repeat the experiment, this time replacing the water with the same

mass of 3,3-diphenylpropanal (m_liquid).

Calculations: a. The heat lost by the hot solid is equal to the heat gained by the water and

the calorimeter. From this, the heat capacity of the calorimeter can be determined. b. In the

second experiment, the heat lost by the hot solid is equal to the heat gained by the 3,3-
diphenylpropanal and the calorimeter. c. The specific heat capacity of 3,3-
diphenylpropanal can then be calculated.

More advanced techniques like Differential Scanning Calorimetry (DSC) can also be used for

highly accurate measurements of heat capacity.[19]
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Experimental Workflow for Heat Capacity Determination.
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Synthesis and Reaction Pathways
Understanding the synthesis and potential reactions of 3,3-diphenylpropanal is important for

its application.

Potential Synthesis Pathway
A plausible synthesis of 3,3-diphenylpropanal can be inferred from the synthesis of its

corresponding alcohol, 3,3-diphenylpropanol. One route involves the hydroformylation of 3,3-

diphenyl-1-propene. Alternatively, 3,3-diphenyl-1-propanol can be oxidized to yield 3,3-
diphenylpropanal. The synthesis of 3,3-diphenyl-1-propanol can start from cinnamic acid and

benzene.[20] A cobalt-catalyzed hydroformylation of 3,3-diphenyl-1-propanol can also yield 3,3-
diphenylpropanal.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2737569?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2737569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

